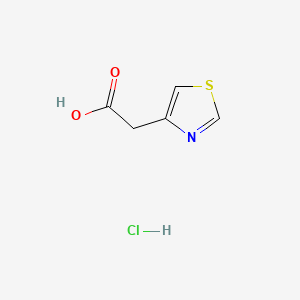

2-(4-Thiazolyl)acetic acid hydrochloride

Description

BenchChem offers high-quality 2-(4-Thiazolyl)acetic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Thiazolyl)acetic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(1,3-thiazol-4-yl)acetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO2S.ClH/c7-5(8)1-4-2-9-3-6-4;/h2-3H,1H2,(H,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNWMOBQIRBVDBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CS1)CC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60680706 | |

| Record name | (1,3-Thiazol-4-yl)acetic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60680706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1225286-62-3 | |

| Record name | (1,3-Thiazol-4-yl)acetic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60680706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Thiazoleacetic acid hydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZWP337LT3E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of 2-(4-Thiazolyl)acetic Acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core physicochemical properties of 2-(4-Thiazolyl)acetic acid hydrochloride, a key intermediate in the synthesis of various pharmaceutical compounds. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Core Physicochemical Properties

The fundamental physicochemical characteristics of 2-(4-Thiazolyl)acetic acid hydrochloride are summarized in the tables below. These properties are crucial for understanding the compound's behavior in various experimental and industrial settings.

General and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₅H₇ClN₂O₂S | --INVALID-LINK-- |

| Molecular Weight | 194.64 g/mol | --INVALID-LINK-- |

| Appearance | White to off-white crystalline solid | --INVALID-LINK-- |

| Melting Point | 151.4-151.9 °C | --INVALID-LINK-- |

| ~152 °C (decomposition) | --INVALID-LINK-- | |

| 147 °C | --INVALID-LINK-- | |

| Boiling Point | Predicted: 399.0 ± 17.0 °C (for the free base) | --INVALID-LINK-- |

| Solubility | Soluble in organic solvents | --INVALID-LINK-- |

| pKa | Predicted: 3.20 ± 0.10 (for the free base) | --INVALID-LINK-- |

Computed Properties

| Property | Value | Source |

| Exact Mass | 193.9916763 Da | --INVALID-LINK-- |

| Topological Polar Surface Area | 104 Ų | --INVALID-LINK-- |

| Hydrogen Bond Donor Count | 2 | --INVALID-LINK-- |

| Hydrogen Bond Acceptor Count | 4 | --INVALID-LINK-- |

| Rotatable Bond Count | 2 | --INVALID-LINK-- |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of 2-(4-Thiazolyl)acetic acid hydrochloride are provided below.

Synthesis of 2-(4-Thiazolyl)acetic Acid Hydrochloride

Source: [US Patent 4,391,979](--INVALID-LINK--

Synthesis of 2-(Thiazol-4-yl)acetic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2-(thiazol-4-yl)acetic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. These derivatives have garnered significant attention for their potential as anti-inflammatory, antimicrobial, and anticancer agents. This technical guide provides an in-depth overview of the primary synthetic routes to 2-(thiazol-4-yl)acetic acid and its derivatives, complete with detailed experimental protocols, quantitative data, and insights into their mechanisms of action.

Core Synthetic Strategies

The synthesis of the 2-(thiazol-4-yl)acetic acid core primarily relies on the construction of the thiazole ring, for which the Hantzsch thiazole synthesis is a cornerstone methodology. An alternative and widely used approach involves the reaction of thiourea with α-halocarbonyl compounds bearing the acetic acid or ester moiety.

Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a versatile and classical method for the formation of thiazole rings, typically involving the condensation of an α-haloketone with a thioamide.[1][2] This reaction proceeds through the initial formation of a thiazoline intermediate, which then dehydrates to form the aromatic thiazole ring.

General Reaction Scheme:

Figure 1: General scheme of the Hantzsch thiazole synthesis.

Synthesis from Thiourea and Chloroacetyl Derivatives

A prevalent and efficient method for producing 2-amino-4-(thiazol-4-yl)acetic acid derivatives involves the reaction of thiourea with a 4-chloroacetoacetate ester or a related chloroacetyl compound. This approach is particularly useful for synthesizing derivatives with an amino group at the 2-position of the thiazole ring, a common feature in many biologically active molecules.

Quantitative Data on Synthesized Derivatives

The following tables summarize quantitative data for the synthesis of various 2-(thiazol-4-yl)acetic acid derivatives reported in the literature.

| Derivative | Starting Materials | Solvent | Yield (%) | M.p. (°C) | Reference |

| 2-Aminothiazole | Chloroacetaldehyde, Thiourea | Water | 75-85 | 91-93 | [1] |

| 2-Aminothiazol-4-yl)acetic acid hydrochloride | Thiourea, Ethyl 4-chloroacetoacetate | Water, then conc. HCl | 92 | - | [3] |

| Ethyl 2-amino-4-methylthiazole-5-carboxylate | Ethyl 2-chloroacetoacetate, Thiourea, Sodium carbonate | Ethanol | - | - | [4] |

| N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines | 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones, N-phenylthiourea | Methanol (Microwave) | 89-95 | - | [5] |

| 3-(2-[(4-Chlorophenyl)methylidene]amino-1,3-thiazol-4-yl)-4-hydroxy-6-methyl-2H-pyran-2-one | 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, Thiourea, 4-Chlorobenzaldehyde | Ethanol/Water | 87 | - | [6] |

Table 1: Summary of yields and melting points for selected 2-(thiazol-4-yl)acetic acid derivatives.

| Derivative | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | Reference |

| 3-Ethoxycarbonyl-1H-indazole | 13.91 (1H, bs), 8.06 (1H, d), 7.65 (1H, d), 7.44 (1H, m), 7.30 (1H, m), 4.38 (2H, q), 1.36 (1H, t) | 162.33, 140.93, 135.20, 126.64, 122.83, 122.16, 121.04, 111.09, 60.28, 14.27 | [7] |

| 4-Hydroxy-3-(2-[(phenyl)methylidene]amino-1,3-thiazol-4-yl)-6-methyl-2H-pyran-2-one | 9.16 (1H, s), 7.93 (1H, s), 7.25–7.72 (5H, m), 6.05 (1H, s), 5.52 (1H, s), 2.21 (3H, s) | 169.25, 167.35, 164.54, 161.59, 138.61, 132.91, 130.77, 129.52, 128.63, 128.52, 128.20, 127.84, 123.05, 99.50, 90.29, 19.68 | [6] |

| N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amine | ~11 (1H, broad s) | ~164 (C=N of aminothiazole) | [5] |

Table 2: Spectroscopic data for selected thiazole derivatives.

Experimental Protocols

Protocol 1: Hantzsch Synthesis of 2-Aminothiazole

This protocol is adapted from a standard procedure for the Hantzsch thiazole synthesis.[1]

Materials:

-

Thiourea

-

Chloroacetaldehyde (50% aqueous solution)

-

Ethanol

Procedure:

-

In a round-bottom flask, dissolve thiourea (0.1 mol) in 50 mL of water with gentle warming and stirring.

-

Once dissolved, cool the solution to room temperature.

-

Slowly add the 50% aqueous solution of chloroacetaldehyde (0.1 mol) dropwise over 15 minutes. An exothermic reaction will occur.

-

After the addition is complete, fit the flask with a reflux condenser and heat the mixture at 80-90°C for 2 hours.

-

Cool the reaction mixture in an ice bath.

-

Recrystallize the crude product from a minimal amount of hot ethanol to obtain pure 2-aminothiazole as off-white crystals.

-

Dry the crystals in a desiccator.

-

Determine the yield and melting point.

Protocol 2: Synthesis of 2-(2-Aminothiazol-4-yl)acetic acid hydrochloride

This one-pot method is adapted from a patented procedure for the synthesis of a key cefotiam intermediate.[8]

Materials:

-

Thiourea

-

Ethyl 4-chloroacetoacetate

-

Water

-

Aqueous alkali (e.g., NaOH)

-

Aqueous acid (e.g., HCl)

Procedure:

-

In a suitable reaction vessel, suspend thiourea in water.

-

Slowly add ethyl 4-chloroacetoacetate at a controlled temperature (e.g., 20-25°C).

-

Allow the reaction to proceed until the consumption of thiourea is nearly complete, as monitored by a suitable analytical technique (e.g., HPLC).

-

Directly to the reaction mixture, add a sufficient amount of aqueous alkali to facilitate the hydrolysis of the ester.

-

After the hydrolysis is complete, carefully add aqueous acid to adjust the pH and precipitate the product.

-

Isolate the solid product by filtration, wash with water, and dry to obtain 2-(2-aminothiazol-4-yl)acetic acid.

Experimental and Synthetic Workflows

A general workflow for the synthesis and evaluation of 2-(thiazol-4-yl)acetic acid derivatives is depicted below.

Figure 2: A generalized experimental workflow for the development of 2-(thiazol-4-yl)acetic acid derivatives.

Signaling Pathways and Mechanism of Action

Derivatives of 2-(thiazol-4-yl)acetic acid have been reported to exhibit a range of biological activities, with anti-inflammatory and anticancer effects being particularly prominent. The mechanism of action for these compounds often involves the modulation of key signaling pathways implicated in inflammation and cell proliferation.

Anti-inflammatory Activity: Inhibition of COX and LOX Pathways

Many thiazole derivatives exert their anti-inflammatory effects by inhibiting the cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[3][9] These enzymes are crucial in the arachidonic acid cascade, which produces pro-inflammatory mediators such as prostaglandins and leukotrienes. By inhibiting COX-1 and/or COX-2, these compounds can reduce the synthesis of prostaglandins, thereby alleviating inflammation and pain.[10]

Figure 3: Inhibition of COX and LOX pathways by 2-(thiazol-4-yl)acetic acid derivatives.

Anticancer Activity: Targeting NF-κB Signaling

The transcription factor nuclear factor-kappa B (NF-κB) is a key regulator of genes involved in inflammation, cell survival, and proliferation.[11] Aberrant NF-κB signaling is a hallmark of many cancers. Some benzothiazole derivatives, structurally related to the thiazole acetic acids, have been shown to exert their anticancer effects by inhibiting the NF-κB signaling pathway.[4][12] This inhibition can lead to decreased expression of pro-survival genes and the induction of apoptosis in cancer cells.

Figure 4: Inhibition of the NF-κB signaling pathway by thiazole derivatives.

Conclusion

The synthesis of 2-(thiazol-4-yl)acetic acid derivatives represents a vibrant and important area of research in medicinal chemistry. The methodologies outlined in this guide, particularly the robust Hantzsch synthesis and related strategies, provide a solid foundation for the generation of diverse libraries of these compounds. The demonstrated ability of these derivatives to modulate key signaling pathways involved in inflammation and cancer underscores their therapeutic potential. Further exploration of structure-activity relationships and optimization of pharmacokinetic properties will be crucial in the development of novel drug candidates based on this versatile scaffold.

References

- 1. New anti-inflammatory thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles with antioxidant properties as potential iNOS inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 7. application.wiley-vch.de [application.wiley-vch.de]

- 8. discovery.researcher.life [discovery.researcher.life]

- 9. Chapter - Thiazole and Thiazolidinone Derivatives as Anti-inflammatory Agents | Bentham Science [benthamscience.com]

- 10. mdpi.com [mdpi.com]

- 11. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Navigating the Solubility Landscape of 2-(4-Thiazolyl)acetic acid hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of 2-(4-Thiazolyl)acetic acid hydrochloride, a key intermediate in the synthesis of various pharmaceutical compounds. While specific quantitative solubility data in various solvents is not extensively documented in publicly available literature, this document outlines its known qualitative solubility characteristics, details robust experimental protocols for determining its solubility, and explores the critical factors influencing the solubility of active pharmaceutical ingredients (APIs).

Physicochemical Properties

A summary of the known physical and chemical properties of 2-(4-Thiazolyl)acetic acid hydrochloride is presented below.

| Property | Value | Reference |

| Molecular Formula | C₅H₇ClN₂O₂S | [1] |

| Molecular Weight | 194.64 g/mol | [1] |

| Appearance | White to off-white crystalline solid | [2] |

| Melting Point | Approximately 152°C (decomposition) | [3][4] |

| Storage | Under inert gas (nitrogen or Argon) at 2-8°C | [4] |

Solubility Profile

-

It is described as being soluble in organic solvents .[2]

-

Specifically, its solubility in methanol is cited as slight .[4]

-

Patent literature describes a process where the compound is precipitated from an aqueous reaction mixture, suggesting limited solubility in water under those specific conditions.[5][6]

-

The non-hydrochloride form, 2-(2-Aminothiazol-4-yl)acetic acid, is reported to be generally soluble in water , which may suggest that the hydrochloride salt also possesses some degree of aqueous solubility.[7]

Given the lack of precise data, experimental determination of the solubility of 2-(4-Thiazolyl)acetic acid hydrochloride in relevant solvent systems is crucial for any research or development activities.

Experimental Protocol for Solubility Determination

The following is a generalized, robust protocol for determining the equilibrium solubility of a compound like 2-(4-Thiazolyl)acetic acid hydrochloride. This method is based on the widely accepted shake-flask technique.

Objective: To determine the equilibrium solubility of 2-(4-Thiazolyl)acetic acid hydrochloride in a specific solvent at a controlled temperature.

Materials:

-

2-(4-Thiazolyl)acetic acid hydrochloride

-

Solvent of interest (e.g., deionized water, phosphate buffer pH 7.4, methanol, ethanol)

-

Calibrated analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of 2-(4-Thiazolyl)acetic acid hydrochloride to a series of vials. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.

-

Add a known volume of the desired solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Separation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.

-

-

Analysis:

-

Prepare a series of standard solutions of known concentrations of 2-(4-Thiazolyl)acetic acid hydrochloride in the same solvent.

-

Analyze the filtered sample and the standard solutions using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of 2-(4-Thiazolyl)acetic acid hydrochloride in the filtered sample by interpolating from the calibration curve. This concentration represents the equilibrium solubility.

-

Data Reporting:

The solubility should be reported in units such as mg/mL or g/100mL, along with the specific solvent and the temperature at which the measurement was conducted.

Visualizing Experimental Workflows and Influencing Factors

To further clarify the processes and concepts discussed, the following diagrams have been generated using Graphviz.

Conclusion

While precise, quantitative solubility data for 2-(4-Thiazolyl)acetic acid hydrochloride remains elusive in the public domain, this guide provides a framework for its solubility assessment. For any application in research and drug development, it is imperative that the solubility is experimentally determined in the relevant physiological and formulation media. Understanding the factors that influence solubility, as outlined in this document, will be critical in designing these experiments and interpreting the results, ultimately enabling the successful progression of development programs involving this important chemical intermediate.

References

- 1. chemscene.com [chemscene.com]

- 2. 2-(2-Aminothiazol-4-yl)acetic acid HCl | 66659-20-9 | FA39714 [biosynth.com]

- 3. 2-Amino-4-thiazoleacetic acid hydrochloride, 98%, Thermo Scientific 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.pt]

- 4. 66659-20-9 CAS MSDS (2-(2-Aminothiazol-4-yl) acetic acid hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. US4391979A - Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride - Google Patents [patents.google.com]

- 6. CA1159456A - Process for the preparation of (2-aminothiazol-4-yl)- acetic acid hydrochloride - Google Patents [patents.google.com]

- 7. solubilityofthings.com [solubilityofthings.com]

Theoretical Framework for the Analysis of 2-(4-Thiazolyl)acetic Acid Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational methodologies applicable to the study of 2-(4-Thiazolyl)acetic acid hydrochloride. While dedicated theoretical studies on this specific molecule are not extensively available in public literature, this document outlines the established computational chemistry workflows, spectroscopic analysis, and data presentation methods used for analogous thiazole derivatives. This guide serves as a foundational resource for researchers seeking to investigate the structural, electronic, and vibrational properties of 2-(4-Thiazolyl)acetic acid hydrochloride, a compound of interest in medicinal chemistry and drug development.

Introduction

2-(4-Thiazolyl)acetic acid hydrochloride is a heterocyclic compound featuring a thiazole ring, a known pharmacophore present in a variety of biologically active molecules. Thiazole derivatives have garnered significant attention in pharmaceutical research due to their diverse activities, including antimicrobial, anti-inflammatory, and antitumor properties. Theoretical studies, particularly those employing Density Functional Theory (DFT), are crucial for understanding the fundamental physicochemical properties of such molecules, predicting their reactivity, and guiding the design of novel therapeutic agents. This guide details the theoretical approaches and experimental validation techniques that form the basis of a comprehensive computational analysis of 2-(4-Thiazolyl)acetic acid hydrochloride.

Physicochemical Properties

A summary of the known physicochemical properties of 2-(4-Thiazolyl)acetic acid hydrochloride is presented in Table 1. This data is compiled from publicly available databases and supplier information.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₇ClN₂O₂S | |

| Molecular Weight | 194.63 g/mol | |

| CAS Number | 66659-20-9 | |

| Appearance | White to off-white crystalline solid | |

| Melting Point | ~152 °C (decomposition) | |

| IUPAC Name | 2-(2-amino-1,3-thiazol-4-yl)acetic acid;hydrochloride | |

| SMILES | C1=C(N=C(S1)N)CC(=O)O.Cl | |

| InChI | InChI=1S/C5H6N2O2S.ClH/c6-5-7-3(2-10-5)1-4(8)9;/h2H,1H2,(H2,6,7)(H,8,9);1H |

Theoretical and Experimental Protocols

Computational Methodology (DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems.

-

Software: Gaussian, ORCA, or similar quantum chemistry software packages.

-

Functional: Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP) is a commonly used and reliable choice for organic molecules.

-

Basis Set: A Pople-style basis set, such as 6-311++G(d,p), is typically employed to provide a good balance between accuracy and computational cost. The inclusion of diffuse functions (++) is important for accurately describing anions and non-covalent interactions, while polarization functions (d,p) are necessary for describing the shape of electron clouds.

-

Geometry Optimization: The molecular geometry of 2-(4-Thiazolyl)acetic acid hydrochloride would be optimized to find the lowest energy conformation. Frequency calculations are then performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).

-

Calculated Properties:

-

Geometric Parameters: Bond lengths, bond angles, and dihedral angles.

-

Vibrational Frequencies: For comparison with experimental FT-IR and Raman spectra. A scaling factor is often applied to the calculated frequencies to account for anharmonicity and basis set limitations.

-

Electronic Properties: Energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, ionization potential, and electron affinity.

-

Natural Bond Orbital (NBO) Analysis: To investigate charge distribution, hybridization, and intramolecular interactions.

-

Spectroscopic Analysis

Experimental spectroscopic data is essential for validating the results of theoretical calculations.

-

Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy: These techniques are used to measure the vibrational modes of a molecule. The experimental spectra would be recorded for a solid sample of 2-(4-Thiazolyl)acetic acid hydrochloride and compared with the theoretically predicted vibrational frequencies from DFT calculations.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provide information about the chemical environment of the hydrogen and carbon atoms in the molecule. The experimental chemical shifts would be compared with theoretical values calculated using the Gauge-Independent Atomic Orbital (GIAO) method within the DFT framework.

Visualization of Theoretical Workflow

The following diagrams illustrate the logical flow of a comprehensive theoretical study of 2-(4-Thiazolyl)acetic acid hydrochloride.

Methodological & Application

Application Notes and Protocols: The Versatile Role of 2-(4-Thiazolyl)acetic Acid Hydrochloride in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the use of 2-(4-Thiazolyl)acetic acid hydrochloride and its derivatives in medicinal chemistry. This versatile scaffold serves as a crucial building block for the synthesis of a wide range of biologically active compounds, demonstrating significant potential in the development of new therapeutic agents.

Introduction

2-(4-Thiazolyl)acetic acid and its analogues, particularly 2-(2-aminothiazol-4-yl)acetic acid hydrochloride, are pivotal intermediates in the synthesis of numerous pharmaceuticals. The thiazole ring is a privileged structure in medicinal chemistry, known to enhance metabolic stability and bioavailability of drug candidates.[1] This core is present in a variety of approved drugs and clinical candidates, highlighting its importance in drug design and development. The applications of these compounds span across several therapeutic areas, including infectious diseases, oncology, and inflammatory disorders.

Key Applications in Medicinal Chemistry

The structural features of 2-(4-Thiazolyl)acetic acid hydrochloride make it an ideal starting material for the synthesis of compounds with diverse pharmacological activities.

Synthesis of Cephalosporin Antibiotics

2-(2-Aminothiazol-4-yl)acetic acid is a critical side-chain precursor for a number of semi-synthetic cephalosporins.[2][3][4] These antibiotics exhibit a broad spectrum of activity against Gram-positive and Gram-negative bacteria. The aminothiazole moiety plays a crucial role in their antibacterial efficacy.

Anticancer Agents

Thiazole-containing compounds have emerged as a promising class of anticancer agents, acting through various mechanisms.[5] Derivatives of 2-(4-Thiazolyl)acetic acid have been shown to induce apoptosis, disrupt tubulin assembly, and inhibit key signaling pathways involved in cancer progression, such as the PI3K/Akt/mTOR and NF-κB pathways.[5] Some derivatives also exhibit inhibitory activity against enzymes like VEGFR-2 and Topoisomerase II.[6][7]

Anti-inflammatory and Immunosuppressive Agents

Derivatives of 2-(4-Thiazolyl)acetic acid have demonstrated potent anti-inflammatory and immunosuppressive activities.[1] Mechanistic studies have revealed that these compounds can inhibit the production of pro-inflammatory mediators like TNF-α and cyclooxygenase-2 (COX-2).[8][9] The immunosuppressive effects are linked to the modulation of lymphocyte activation and proliferation.[1]

Experimental Protocols

General Synthesis of 2-(2-Aminothiazol-4-yl)acetic Acid Hydrochloride

This protocol describes a common method for the synthesis of the key intermediate, 2-(2-aminothiazol-4-yl)acetic acid hydrochloride, from thiourea and a 4-chloroacetoacetyl derivative.[3][4][10]

Materials:

-

Thiourea

-

Ethyl 4-chloroacetoacetate or 4-chloroacetoacetyl chloride

-

Water

-

Methylene chloride (if using 4-chloroacetoacetyl chloride)

-

Hydrochloric acid or Sodium hydroxide for pH adjustment and hydrolysis

Procedure:

-

Ring Formation: Suspend thiourea in water.

-

Slowly add ethyl 4-chloroacetoacetate or a solution of 4-chloroacetoacetyl chloride in methylene chloride to the thiourea suspension while maintaining the temperature between 5-10°C.

-

After the addition is complete, allow the reaction to proceed at 25-30°C.

-

Hydrolysis (if starting with ethyl ester): Add a solution of sodium hydroxide to the reaction mixture and heat to hydrolyze the ester.

-

Acidification and Precipitation: Cool the reaction mixture and acidify with hydrochloric acid to precipitate the 2-(2-aminothiazol-4-yl)acetic acid hydrochloride.

-

Isolation: Filter the precipitate, wash with cold water, and dry to obtain the final product.

Synthesis of a Thiazole-based Anticancer Agent (Exemplary Protocol)

This protocol outlines the synthesis of a generic thiazole derivative with potential anticancer activity, based on the condensation of a ketone with a thiourea derivative.

Materials:

-

An appropriate α-bromoketone

-

A substituted thiourea

-

Ethanol

Procedure:

-

Dissolve the α-bromoketone in ethanol.

-

Add the substituted thiourea to the solution.

-

Reflux the reaction mixture for a specified time, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture and pour it into ice-cold water to precipitate the product.

-

Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified thiazole derivative.

In Vitro Anticancer Activity Assay (MTT Assay)

This protocol describes a common method to evaluate the cytotoxic activity of synthesized compounds against cancer cell lines.[6]

Materials:

-

Synthesized thiazole derivatives

-

Cancer cell lines (e.g., MCF-7, HepG2)

-

DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

Procedure:

-

Seed the cancer cells in 96-well plates at a suitable density and incubate for 24 hours.

-

Treat the cells with various concentrations of the synthesized compounds (dissolved in DMSO and diluted with medium) and incubate for 48-72 hours.

-

Add MTT solution to each well and incubate for 4 hours.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vivo Anti-inflammatory Activity Assay (Carrageenan-induced Rat Paw Edema)

This protocol is a standard method to assess the in vivo anti-inflammatory activity of synthesized compounds.[11]

Materials:

-

Synthesized thiazole derivatives

-

Wistar rats

-

Carrageenan solution (1% w/v in saline)

-

Standard anti-inflammatory drug (e.g., Indomethacin)

-

Plethysmometer

Procedure:

-

Fast the rats overnight with free access to water.

-

Administer the synthesized compounds or the standard drug orally or intraperitoneally.

-

After a specific time (e.g., 1 hour), inject carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measure the paw volume using a plethysmometer at different time intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

-

Calculate the percentage inhibition of edema for each group compared to the control group.

Quantitative Data

The following tables summarize the biological activity of selected derivatives of 2-(4-Thiazolyl)acetic acid.

Table 1: Anticancer Activity of Thiazole Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 4c | MCF-7 | 2.57 ± 0.16 | [6] |

| 4c | HepG2 | 7.26 ± 0.44 | [6] |

| 1d | NCI-H460 (Lung) | 1.5 | [12] |

| DIPTH | HepG-2 | 14.05 µg/mL | [7] |

| DIPTH | MCF-7 | 17.77 µg/mL | [7] |

Table 2: Anti-inflammatory Activity of Thiazolidinone Derivatives

| Compound ID | In vivo Inhibition of Edema (%) (after 5h) | Reference |

| 1k | 81.14 | [8][9] |

| 1m | 78.80 | [8][9] |

| Indomethacin (Standard) | 76.36 | [8][9] |

Signaling Pathways and Mechanisms of Action

Derivatives of 2-(4-Thiazolyl)acetic acid exert their biological effects by modulating various cellular signaling pathways.

PI3K/Akt/mTOR Pathway in Cancer

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers. Thiazole derivatives have been shown to inhibit this pathway, leading to a reduction in tumor cell proliferation and survival.

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by thiazole derivatives.

NF-κB Signaling in Inflammation and Cancer

The NF-κB signaling pathway plays a central role in regulating inflammatory responses and cell survival. Its aberrant activation is implicated in various inflammatory diseases and cancers. Certain thiazole derivatives can suppress the activation of NF-κB.

Caption: Inhibition of the NF-κB signaling pathway by thiazole derivatives.

VEGFR-2 Signaling in Angiogenesis

VEGFR-2 is a key receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels, which is critical for tumor growth and metastasis. Inhibition of VEGFR-2 signaling is a validated anticancer strategy.

Caption: Inhibition of VEGFR-2 signaling pathway by thiazole derivatives.

TNF-α and COX-2 in Inflammation

TNF-α is a pro-inflammatory cytokine that can induce the expression of COX-2, an enzyme responsible for the production of prostaglandins, which are key mediators of inflammation. Thiazole derivatives can suppress this inflammatory cascade.

Caption: Inhibition of TNF-α induced COX-2 expression by thiazole derivatives.

Mechanism of Topoisomerase II Inhibition

Topoisomerase II is an essential enzyme that resolves DNA tangles during replication and transcription. Some anticancer drugs, including certain thiazole derivatives, act as Topoisomerase II poisons, stabilizing the enzyme-DNA cleavage complex and leading to DNA damage and apoptosis in cancer cells.

Caption: Mechanism of Topoisomerase II inhibition by thiazole derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 4. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 5. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. commerce.bio-rad.com [commerce.bio-rad.com]

- 10. researchgate.net [researchgate.net]

- 11. microbenotes.com [microbenotes.com]

- 12. NF-κB - Wikipedia [en.wikipedia.org]

2-(4-Thiazolyl)acetic Acid Hydrochloride: A Versatile Building Block in Organic Synthesis for Drug Discovery

FOR IMMEDIATE RELEASE

[City, State] – [Date] – 2-(4-Thiazolyl)acetic acid hydrochloride is a versatile heterocyclic building block increasingly utilized by researchers, scientists, and drug development professionals in the synthesis of a wide array of biologically active molecules. Its inherent structural features, comprising a thiazole ring and a reactive carboxylic acid moiety, make it a valuable scaffold for the development of novel therapeutic agents.

The thiazole nucleus is a prominent feature in many pharmaceuticals due to its ability to engage in various biological interactions. When incorporated into larger molecules, the 2-(4-thiazolyl)acetic acid unit can impart favorable pharmacokinetic and pharmacodynamic properties. This application note provides an overview of its synthetic applications, detailed experimental protocols for the preparation of key derivatives, and insights into the biological relevance of the resulting compounds.

Synthetic Applications

2-(4-Thiazolyl)acetic acid hydrochloride serves as a key starting material for the synthesis of a variety of derivatives, primarily through modifications of its carboxylic acid group. The most common transformations include amide bond formation and esterification, yielding a diverse library of compounds for biological screening.

Amide Synthesis: The carboxylic acid can be readily coupled with a wide range of primary and secondary amines to form the corresponding amides. These reactions are typically facilitated by standard coupling reagents. The resulting 2-(thiazol-4-yl)acetamide derivatives have been explored for various therapeutic applications, including as anti-inflammatory agents and kinase inhibitors.

Esterification: Esterification of 2-(4-thiazolyl)acetic acid with various alcohols provides another avenue for structural diversification. These esters can serve as final products or as intermediates for further synthetic transformations.

The general workflow for the synthesis and subsequent screening of a library of derivatives from 2-(4-thiazolyl)acetic acid is depicted below.

Caption: Experimental workflow for library synthesis and screening.

Biological Significance

Thiazole-containing compounds are known to modulate the activity of various enzymes and receptors implicated in disease. Derivatives of 2-(4-thiazolyl)acetic acid have shown promise as inhibitors of protein kinases and key enzymes in inflammatory pathways, such as Cyclooxygenase-2 (COX-2) and Tumor Necrosis Factor-alpha (TNF-α).

The inhibition of these signaling pathways can have therapeutic effects in a range of diseases, including cancer and chronic inflammatory disorders. A simplified representation of a relevant signaling pathway is shown below.

Caption: Inhibition of inflammatory signaling pathways.

Experimental Protocols

Detailed methodologies for the synthesis of representative amide and ester derivatives of 2-(4-thiazolyl)acetic acid are provided below.

Protocol 1: Synthesis of N-Benzyl-2-(thiazol-4-yl)acetamide

-

Activation of Carboxylic Acid: To a solution of 2-(4-thiazolyl)acetic acid hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM), add oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF) at 0 °C.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acid chloride.

-

Amide Coupling: Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C.

-

Add a solution of benzylamine (1.1 eq) and triethylamine (1.5 eq) in DCM dropwise.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Work-up and Purification: Wash the reaction mixture with 1N HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired amide.

Protocol 2: Synthesis of Methyl 2-(thiazol-4-yl)acetate

-

Esterification: Suspend 2-(4-thiazolyl)acetic acid hydrochloride (1.0 eq) in methanol.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Reflux the reaction mixture for 6 hours.

-

Work-up and Purification: Cool the reaction mixture to room temperature and neutralize with a saturated solution of NaHCO₃.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by distillation or column chromatography to yield the methyl ester.

Quantitative Data Summary

The following table summarizes typical yields and key analytical data for the synthesized derivatives.

| Derivative | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) | ¹H NMR (δ, ppm) |

| N-Benzyl-2-(thiazol-4-yl)acetamide | C₁₂H₁₂N₂OS | 232.30 | 75-85 | 110-112 | 8.8 (s, 1H), 7.2-7.4 (m, 6H), 6.5 (t, 1H), 4.4 (d, 2H), 3.8 (s, 2H) |

| Methyl 2-(thiazol-4-yl)acetate | C₆H₇NO₂S | 157.19 | 80-90 | N/A (Oil) | 8.9 (d, 1H), 7.3 (d, 1H), 3.9 (s, 2H), 3.7 (s, 3H) |

Note: Spectroscopic data are representative and may vary slightly based on the solvent and instrument used.

Conclusion

2-(4-Thiazolyl)acetic acid hydrochloride is a readily available and highly versatile building block for the synthesis of diverse molecular libraries. Its application in the development of novel anti-inflammatory agents and kinase inhibitors highlights its significance in modern drug discovery. The protocols and data presented herein provide a valuable resource for researchers engaged in the synthesis and evaluation of new therapeutic candidates.

Application Notes and Protocols: Derivatization of 2-(2-Amino-4-Thiazolyl)acetic Acid for Biological Screening

Audience: Researchers, scientists, and drug development professionals.

Introduction

The thiazole ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs and biologically active compounds.[1][2] Derivatives of the thiazole nucleus exhibit a wide range of pharmacological properties, including anticancer, anti-inflammatory, antibacterial, and antifungal activities.[3][4][5] Specifically, compounds derived from 2-aminothiazole are of significant interest.[6][7][8] This document provides detailed protocols for the derivatization of 2-(2-Amino-4-thiazolyl)acetic acid hydrochloride, a versatile starting material for generating a library of novel compounds for biological screening.

The derivatization strategy focuses on the facile modification of the carboxylic acid moiety via amide bond formation, allowing for the introduction of diverse chemical functionalities. The resulting library of amide derivatives can then be screened against various biological targets to identify novel therapeutic leads. This application note outlines the synthetic workflow, provides detailed experimental protocols for derivatization and key biological assays, and presents data on the biological activities of representative thiazole derivatives.

Data Presentation: Biological Activity of Thiazole Derivatives

The following tables summarize the biological activity of various thiazole derivatives, highlighting their potential as inhibitors of key cellular targets implicated in cancer and inflammation.

Table 1: Anticancer Activity of Thiazole Derivatives

| Compound Class | Target | Assay Type | Cell Line/System | IC50/GI50 | Reference |

| 4-Substituted Methoxybenzoyl-aryl-thiazoles | Tubulin Polymerization | Antiproliferation | Melanoma (A375), Prostate (PC-3, DU145) | 21 - 71 nM | [9] |

| Thiazole-based chalcones | VEGFR-2 | Enzyme Assay / Antiproliferation | MCF-7, HepG2 | - | [3] |

| Novel thiazole derivatives | EGFR/VEGFR-2 | Antiproliferation | A-549 (Lung), MCF-7 (Breast) | GI50 = 27 nM (Compound 11f) | [10] |

| Thiazole-based derivatives | Acetylcholinesterase (AChE) | Enzyme Inhibition | - | IC50 = 103.24 nM (Compound 10) | [11] |

| 2-imino-4-thiazolidinone derivatives | COX-2 | in vivo anti-inflammatory | - | 81.14% inhibition (Compound 1k) | [7] |

Table 2: Antimicrobial Activity of Thiazole Derivatives

| Compound Class | Organism | Assay Type | MIC | Reference |

| Phenylthiazole-2(3H)-thione derivative | S. aureus | Minimum Inhibitory Concentration | 3.125 µg/mL | [1] |

| Phenylthiazole-2(3H)-thione derivative | B. thuringiensis | Minimum Inhibitory Concentration | 6.25 µg/mL | [1] |

| Thiazolyl-thiourea derivatives | S. aureus, S. epidermidis | Minimum Inhibitory Concentration | 4 - 16 µg/mL | [8] |

Experimental Protocols

Part A: Derivatization of 2-(2-Amino-4-thiazolyl)acetic Acid via Amide Coupling

This protocol describes a general method for the synthesis of amide derivatives of 2-(2-amino-4-thiazolyl)acetic acid using a carbodiimide coupling agent.

Materials:

-

2-(2-Amino-4-thiazolyl)acetic acid hydrochloride

-

Desired primary or secondary amine (1.0 equivalent)

-

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDCI) (1.2 equivalents)[12]

-

1-Hydroxybenzotriazole (HOBt) (1.2 equivalents)[13]

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3.0 equivalents)[14]

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexanes

Procedure:

-

To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-(2-amino-4-thiazolyl)acetic acid hydrochloride (1 equivalent).

-

Suspend the starting material in anhydrous DMF or DCM.

-

Add the desired amine (1.0 equivalent) to the suspension.

-

Add HOBt (1.2 equivalents) to the reaction mixture.

-

Add DIPEA or TEA (3.0 equivalents) to neutralize the hydrochloride salt and facilitate the reaction.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add EDCI (1.2 equivalents) to the cooled reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired amide derivative.

-

Characterize the final product by NMR and mass spectrometry.

Part B: Biological Screening Assays

This assay identifies compounds that inhibit the polymerization of tubulin into microtubules.[2]

Materials:

-

Purified tubulin (>99%)

-

General Tubulin Buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

Guanosine-5'-triphosphate (GTP)

-

Glycerol

-

Fluorescent reporter (e.g., DAPI)

-

Known tubulin polymerization inhibitor (e.g., Nocodazole or Colchicine) as a positive control[4][15]

-

Known tubulin polymerization enhancer (e.g., Paclitaxel) as a positive control

-

Test compounds dissolved in DMSO

-

96-well, black, clear-bottom microplate

-

Temperature-controlled fluorescence plate reader

Procedure:

-

Prepare a tubulin reaction mix on ice with a final tubulin concentration of 2-3 mg/mL in General Tubulin Buffer supplemented with 1 mM GTP, 15% glycerol, and the fluorescent reporter.[2][4]

-

Prepare serial dilutions of the test compounds and controls in General Tubulin Buffer. The final DMSO concentration should be kept below 1%.

-

Pre-warm the 96-well plate to 37 °C.

-

Add 5 µL of the test compound, positive controls, or vehicle control (buffer with DMSO) to the appropriate wells.[2]

-

To initiate the polymerization, add 45 µL of the ice-cold tubulin reaction mix to each well.[2]

-

Immediately place the plate in the pre-warmed microplate reader (37 °C).

-

Measure the fluorescence intensity (e.g., Ex: 360 nm, Em: 450 nm for DAPI) every 60 seconds for 60-90 minutes.[2][4]

-

Plot the fluorescence intensity versus time to generate polymerization curves.

-

Calculate the rate of polymerization and the maximum polymer mass. Determine the IC50 value for each test compound from a dose-response curve.

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with the test compounds.[10]

Materials:

-

Cancer cell line of interest (e.g., HeLa, A549, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Test compounds dissolved in DMSO

-

96-well, clear, flat-bottom microplate

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 3,000-6,000 cells per well and allow them to attach overnight.[4]

-

Prepare serial dilutions of the test compounds in complete cell culture medium.

-

Remove the old medium and treat the cells with various concentrations of the test compounds and a vehicle control (medium with DMSO).

-

Incubate the plate for 72 hours at 37 °C in a humidified incubator with 5% CO₂.[4]

-

After incubation, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37 °C.[4]

-

Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[4]

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% inhibition of cell growth) value for each compound from the dose-response curve.

Visualization of Workflows and Signaling Pathways

Derivatization and Screening Workflow

The following diagram illustrates the overall workflow from the derivatization of 2-(2-amino-4-thiazolyl)acetic acid to the identification of lead compounds.

Caption: Workflow for derivatization and biological screening.

PI3K/Akt/mTOR Signaling Pathway

Thiazole derivatives have been identified as inhibitors of the PI3K/mTOR pathway, a critical signaling cascade often dysregulated in cancer.[9]

Caption: Simplified PI3K/Akt/mTOR signaling pathway.

EGFR and VEGFR Signaling Crosstalk

EGFR and VEGFR are key receptor tyrosine kinases involved in tumor growth and angiogenesis, and their signaling pathways exhibit significant crosstalk.[11][16][17]

Caption: Crosstalk between EGFR and VEGFR signaling pathways.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jocpr.com [jocpr.com]

- 6. researchgate.net [researchgate.net]

- 7. Recent Developments and Biological Activities of 2-Aminothiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. Interactions between ligand-bound EGFR and VEGFR2 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. peptide.com [peptide.com]

- 13. Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives [html.rhhz.net]

- 14. Amide Coupling - Biofilm Inhibitor Synthesis [faculty.mercer.edu]

- 15. Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Targeting EGFR and VEGF(R) pathway cross-talk in tumor survival and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Application Note: Experimental Protocol for the Synthesis of 2-(4-Thiazolyl)acetic acid hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-(2-Amino-1,3-thiazol-4-yl)acetic acid hydrochloride is a crucial chemical intermediate, particularly noted for its role in the synthesis of semi-synthetic cephalosporin antibiotics.[1][2] Its molecular structure, featuring a thiazole ring, an amino group, and an acetic acid moiety, makes it a valuable building block in medicinal chemistry.[3] This document provides a detailed experimental protocol for its synthesis, summarizing key quantitative data and illustrating the workflow for reproducibility in a laboratory setting. The primary method detailed below is a high-yield, two-step process utilizing readily available starting materials.[1]

Data Presentation: Summary of Synthesis Parameters

The following table summarizes the quantitative data from two distinct synthesis methods for producing 2-(2-Amino-1,3-thiazol-4-yl)acetic acid hydrochloride.

| Parameter | Method 1: Two-Step Hydrolysis[1] | Method 2: One-Pot Reaction[2][4] |

| Starting Materials | Thiourea, Ethyl 4-chloroacetoacetate, Concentrated Hydrochloric Acid | Thiourea, 4-chloroacetoacetyl chloride, Methylene Chloride, Water |

| Key Reaction Steps | 1. Cyclization in water2. Hydrolysis in concentrated HCl | Single-step reaction in a water/chlorohydrocarbon mixture |

| Reaction Temperature | Step 1: 0-2°CStep 2: 60°C | 5-10°C initially, then rising to 25-30°C |

| Reaction Time | Step 1: ~5 hoursStep 2: 6 hours | ~1.5 hours plus precipitation time in a refrigerator |

| Product Yield | 92% | 78.5% |

| Product Purity (HPLC) | 99.4% | High purity mentioned, but specific percentage not provided |

| Final Product Form | Crystalline solid | Colorless, light-stable crystals |

| Melting Point | Not specified | 151.4–151.9 °C |

| Molecular Weight | 194.64 g/mol [5][6][7] | 194.64 g/mol [5][6][7] |

| Molecular Formula | C₅H₇ClN₂O₂S[6][7] | C₅H₇ClN₂O₂S[6][7] |

Experimental Protocol: High-Yield, Two-Step Synthesis (Method 1)

This protocol details a robust and high-yield method for synthesizing 2-(2-Amino-1,3-thiazol-4-yl)acetic acid hydrochloride, adapted from patent literature.[1]

Materials and Equipment

-

Reagents: Thiourea, Ethyl 4-chloroacetoacetate, Concentrated Hydrochloric Acid, Ammonia water.

-

Solvents: Deionized Water.

-

Equipment: Jacketed glass reactor with overhead stirrer, dropping funnel, thermometer, pH meter, filtration apparatus (e.g., Büchner funnel), cooling bath.

Procedure

Step 1: Synthesis of the Intermediate (Ethyl 2-aminothiazol-4-ylacetate)

-

Suspend 100g of thiourea in 250ml of water in the reactor.

-

Stir the suspension for approximately 20 minutes to ensure dissolution.

-

Cool the reaction mixture to a temperature of 0-2°C using a cooling bath.

-

While maintaining the temperature at 0-2°C, add 171.5ml of ethyl 4-chloroacetoacetate dropwise over a period of about 2 hours.

-

After the addition is complete, continue stirring the mixture at the same temperature (0-2°C) for an additional 3 hours.

-

Once the reaction time is complete, adjust the pH of the mixture to 7 using ammonia water. This will cause the precipitation of a white crystalline solid.

-

Isolate the intermediate compound by filtration and wash with cold water.

Step 2: Hydrolysis to 2-(2-Amino-1,3-thiazol-4-yl)acetic acid hydrochloride

-

Separately, cool 250ml of concentrated hydrochloric acid to 1-2°C.

-

Suspend the entire batch of the filtered intermediate from Step 1 in the cold concentrated hydrochloric acid.

-

Stir the suspension at 1-2°C for 60 minutes.

-

After stirring in the cold, raise the temperature of the mixture to 60°C and maintain this temperature for 6 hours to facilitate hydrolysis.

-

Following the hydrolysis period, cool the reaction mixture to between -5°C and -2°C to crystallize the final product.

-

Filter the resulting solid to obtain the target product, 2-(2-Amino-1,3-thiazol-4-yl)acetic acid hydrochloride.

-

Dry the product under vacuum. This procedure is reported to yield approximately 228g (92% yield) of the target product with a purity of 99.4% as determined by HPLC.[1]

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the two-step synthesis protocol described above.

References

- 1. Method for preparing 2-aminothiazol-4-ylacetic acid hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 2. US4391979A - Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride - Google Patents [patents.google.com]

- 3. Buy 2-(2-Aminothiazol-4-yl)acetic acid hydrochloride | 66659-20-9 [smolecule.com]

- 4. CA1159456A - Process for the preparation of (2-aminothiazol-4-yl)- acetic acid hydrochloride - Google Patents [patents.google.com]

- 5. (2-Amino-1,3-thiazol-4-yl)acetic acid--hydrogen chloride (1/1) | C5H7ClN2O2S | CID 13017673 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemscene.com [chemscene.com]

- 7. 2-(2-Aminothiazol-4-yl)acetic acid HCl | 66659-20-9 | FA39714 [biosynth.com]

Application Notes and Protocols for High-Throughput Screening Assays Involving 2-(4-Thiazolyl)acetic Acid Hydrochloride and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiazole-containing compounds are a significant class of heterocyclic molecules that form the backbone of numerous pharmacologically active agents. The thiazole ring is a key structural motif in a variety of approved drugs and clinical candidates, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5][6] 2-(4-Thiazolyl)acetic acid hydrochloride and its derivatives are of particular interest in drug discovery as scaffolds for the development of novel therapeutics.[7] High-throughput screening (HTS) plays a pivotal role in efficiently evaluating large libraries of such compounds to identify promising lead candidates.[8][9][10][11]

These application notes provide detailed protocols for two common HTS assays relevant to the screening of 2-(4-Thiazolyl)acetic acid hydrochloride derivatives: a cell-based assay for anticancer activity and a biochemical assay for kinase inhibition. The methodologies are based on established screening protocols for thiazole-containing compounds.[12][13]

Data Presentation: Quantitative Analysis of Thiazole Derivatives

The following tables summarize representative quantitative data for various thiazole derivatives from high-throughput screening campaigns, illustrating the typical presentation of results for easy comparison.

Table 1: In Vitro Cytotoxicity of Thiazole Derivatives against Human Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line | Assay Type | IC₅₀ (µM) | Reference |

| Thiazole Derivative 1 | MCF-7 (Breast) | MTT Assay | 2.57 ± 0.16 | [14] |

| Thiazole Derivative 2 | HepG2 (Liver) | MTT Assay | 7.26 ± 0.44 | [14] |

| Thiazole Derivative 3 | A549 (Lung) | MTT Assay | 12.0 ± 1.73 | [15] |

| Thiazole Derivative 4 | C6 (Glioma) | MTT Assay | 3.83 ± 0.76 | [15] |

| Thiazole Derivative 5 | MDA-MB-231 (Breast) | MTT Assay | 1.21 | [16] |

| Benzothiazole Derivative | MCF-7 (Breast) | Proliferation | 0.30 - 0.45 | [1] |

Table 2: Kinase Inhibitory Activity of Thiazole Derivatives

| Compound/Derivative | Target Kinase | Assay Type | IC₅₀ (µM) | Reference |

| Thiazole Derivative 6 | VEGFR-2 | Kinase Assay | 0.15 | [14] |

| Imidazo[2,1-b]thiazole 7 | EGFR | Kinase Assay | 0.122 | [17] |

| Imidazo[2,1-b]thiazole 8 | HER2 | Kinase Assay | 0.078 | [17] |

| Thiazole Derivative 9 | PI3K | Biochemical Assay | 0.50 - 4.75 | [1] |

| Thiazole Derivative 10 | CK2 | P32 Radioactive Kinase Assay | 0.4 | [1] |

| Thiazole Derivative 11 | B-RAFV600E | Kinase Assay | 0.0231 | [1] |

Experimental Protocols

Application Note 1: High-Throughput Cell-Based Assay for Anticancer Activity

Objective: To identify and quantify the cytotoxic effects of 2-(4-Thiazolyl)acetic acid hydrochloride derivatives on a human cancer cell line (e.g., MCF-7 breast cancer cells) using a colorimetric MTT assay in a 384-well format.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for measuring cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials and Reagents:

-

2-(4-Thiazolyl)acetic acid hydrochloride derivatives

-

MCF-7 human breast cancer cell line

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl Sulfoxide (DMSO)

-

Doxorubicin (positive control)

-

384-well clear-bottom cell culture plates

Protocol:

-

Cell Culture: Culture MCF-7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Seeding: Harvest cells using Trypsin-EDTA, resuspend in fresh medium, and adjust the cell density to 1 x 10⁵ cells/mL. Dispense 50 µL of the cell suspension (5,000 cells/well) into each well of a 384-well plate using an automated liquid handler. Incubate the plate for 24 hours to allow for cell attachment.

-

Compound Preparation and Addition:

-

Prepare a 10 mM stock solution of each test compound in DMSO.

-

Perform serial dilutions of the stock solutions in a separate 384-well compound plate to create a range of concentrations (e.g., 0.1 µM to 100 µM).

-

Using an acoustic liquid handler or a pin tool, transfer 50 nL of the compound solutions from the compound plate to the cell plate. Also include wells with DMSO only (negative control) and doxorubicin (positive control).

-

-

Incubation: Incubate the cell plate with the compounds for 48 hours at 37°C and 5% CO₂.

-

MTT Assay:

-

Add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis:

-

Calculate the percentage of cell viability for each compound concentration relative to the DMSO control.

-

Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

-

Application Note 2: High-Throughput Biochemical Assay for Kinase Inhibition

Objective: To identify inhibitors of a specific protein kinase (e.g., PI3Kα) from a library of 2-(4-Thiazolyl)acetic acid hydrochloride derivatives using a luminescence-based kinase assay. Thiazole derivatives are known to target various kinases involved in cancer signaling pathways.[1][2][3]

Principle: This protocol utilizes a commercially available ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during a kinase reaction. The amount of ADP is proportional to the kinase activity. The assay is based on two steps: first, the kinase reaction, and second, the detection of ADP. In the detection step, the remaining ATP is depleted, and the produced ADP is converted back to ATP, which is then used by luciferase to generate a luminescent signal. A decrease in signal indicates inhibition of the kinase.

Materials and Reagents:

-

2-(4-Thiazolyl)acetic acid hydrochloride derivatives

-

Recombinant human PI3Kα enzyme

-

PIP2 substrate

-

ATP

-

Kinase buffer

-

ADP-Glo™ Reagent

-

Kinase Detection Reagent

-

Staurosporine (positive control)

-

DMSO

-

384-well white, low-volume microplates

Protocol:

-

Compound Preparation:

-

Prepare a 10 mM stock solution of each test compound in DMSO.

-

Create serial dilutions in DMSO in a 384-well compound plate.

-

-

Kinase Reaction Mixture Preparation: Prepare a master mix containing the kinase buffer, PI3Kα enzyme, and PIP2 substrate.

-

Assay Plate Preparation:

-

Using an acoustic liquid handler, transfer 50 nL of the compound solutions, DMSO (negative control), and staurosporine (positive control) to the wells of a 384-well assay plate.

-

-

Initiation of Kinase Reaction:

-

Add 5 µL of the kinase reaction mixture to each well.

-

Add 5 µL of ATP solution to each well to start the reaction.

-

Incubate the plate at room temperature for 1 hour.

-

-

ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

-

Determine the IC₅₀ values by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

-

Signaling Pathway

Thiazole derivatives have been shown to inhibit various protein kinases, with the PI3K/AKT/mTOR pathway being a prominent target in cancer therapy.[1] Inhibition of PI3K prevents the phosphorylation of PIP2 to PIP3, which in turn blocks the activation of downstream effectors like AKT and mTOR, ultimately leading to decreased cell proliferation, survival, and angiogenesis.

References

- 1. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. Buy 2-(2-Aminothiazol-4-yl)acetic acid hydrochloride | 66659-20-9 [smolecule.com]

- 8. marinbio.com [marinbio.com]

- 9. Cell-based assays in high-throughput mode (HTS) [biotechnologia-journal.org]

- 10. biotechnologia-journal.org [biotechnologia-journal.org]

- 11. [PDF] Cell-Based Assays for High-Throughput Screening | Semantic Scholar [semanticscholar.org]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. mdpi.com [mdpi.com]

- 15. Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition [mdpi.com]

- 17. New thiazole-based derivatives as EGFR/HER2 and DHFR inhibitors: Synthesis, molecular modeling simulations and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: 2-(4-Thiazolyl)acetic Acid Hydrochloride Purification

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 2-(4-Thiazolyl)acetic acid hydrochloride.

Troubleshooting Guide

This guide addresses common challenges encountered during the purification of 2-(4-Thiazolyl)acetic acid hydrochloride.

Problem: The isolated product is off-white or discolored, not the expected white crystalline solid.

-

Possible Cause 1: Presence of unreacted starting materials or intermediates.

-

Solution: Ensure the reaction has gone to completion by monitoring with an appropriate analytical technique such as TLC or HPLC. If the reaction is incomplete, consider extending the reaction time or adjusting the temperature.

-

-

Possible Cause 2: Degradation of the product.

-

Solution: 2-(4-Thiazolyl)acetic acid can be sensitive to light and may undergo decarboxylation in solution to form 2-amino-4-methylthiazole.[1] It is recommended to store the compound in a light-stable form.[1][2] Minimize exposure to light and heat during the purification process. Work-up and purification steps should be carried out promptly.

-

-

Possible Cause 3: Residual solvents or impurities from the synthesis.

-

Solution: Recrystallization is an effective method for removing colored impurities.[3] Refer to the Experimental Protocols section for a detailed recrystallization procedure.

-

Problem: The purity of the product is low, as determined by analytical methods (e.g., HPLC, NMR).

-

Possible Cause 1: Inefficient removal of synthetic byproducts.

-

Solution: Optimize the purification method. If using recrystallization, experiment with different solvent systems. A patent for the synthesis of a similar compound, (2-aminothiazol-4-yl)-acetic acid hydrochloride, suggests that it can be isolated as colorless crystals.[2]

-

-

Possible Cause 2: Co-precipitation of impurities.

-

Solution: During precipitation or crystallization, impurities can sometimes be trapped within the crystal lattice. A slower crystallization process, achieved by gradually cooling the solution, can lead to higher purity crystals.

-

-

Possible Cause 3: Presence of the decarboxylation byproduct.

-

Solution: The primary degradation product, 2-amino-4-methylthiazole, can be a significant impurity. Purification by column chromatography may be necessary to separate this more non-polar impurity from the desired product.

-

Problem: Poor recovery or yield after purification.

-

Possible Cause 1: Product loss during transfers and handling.

-

Solution: Ensure all equipment is properly rinsed to recover as much product as possible. Minimize the number of transfer steps.

-

-

Possible Cause 2: Suboptimal recrystallization solvent.

-

Solution: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. If the compound is too soluble in the chosen solvent at low temperatures, this will result in low recovery. Perform small-scale solubility tests to identify a suitable solvent or solvent mixture.

-

-

Possible Cause 3: Degradation during purification.

-

Solution: As mentioned, the compound can be unstable under certain conditions.[1] Avoid prolonged heating and exposure to strong acids or bases during the purification process.

-

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude 2-(4-Thiazolyl)acetic acid hydrochloride?

A1: Common impurities can include unreacted starting materials such as thiourea and 4-chloroacetoacetyl chloride, as well as byproducts from the synthesis.[1][2] A significant degradation product to be aware of is 2-amino-4-methylthiazole, which can form through decarboxylation.[1]

Q2: What is the recommended method for purifying 2-(4-Thiazolyl)acetic acid hydrochloride?

A2: Recrystallization is a commonly suggested method for purification.[3] Solvents such as chloroform or dichloromethane have been mentioned as potentially suitable for this purpose.[3] For challenging separations, column chromatography may be employed.

Q3: How can I assess the purity of my final product?

A3: The purity of 2-(4-Thiazolyl)acetic acid hydrochloride can be determined using various analytical techniques, including Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy, and High-Performance Liquid Chromatography (HPLC).[3] A patent for a similar compound reported achieving a purity of 99.5% as determined by HPLC.

Q4: What are the storage conditions for 2-(4-Thiazolyl)acetic acid hydrochloride?

A4: The compound should be stored in a light-stable form.[1][2] It is stable as a solid and in solution under proper storage conditions.[2] Keep the container tightly closed in a dry, cool, and well-ventilated place.

Data Presentation

Table 1: Comparison of Purification Techniques

| Purification Method | Principle | Advantages | Disadvantages |

| Recrystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures. | Cost-effective, scalable, good for removing colored impurities. | May not be effective for impurities with similar solubility; potential for product loss. |

| Column Chromatography | Separation based on differential adsorption of compounds to a stationary phase. | High resolution, capable of separating closely related compounds. | More time-consuming, requires larger volumes of solvent, can be more expensive. |

| Acid-Base Extraction | Separation based on the differential solubility of acidic/basic compounds in aqueous and organic phases. | Good for removing acidic or basic impurities. | Requires the use of acids and bases which might affect product stability; generates aqueous waste. |

Experimental Protocols

Protocol 1: Recrystallization of 2-(4-Thiazolyl)acetic acid hydrochloride

-

Solvent Selection: In a small test tube, add a small amount of the crude product. Add a few drops of a test solvent (e.g., chloroform, dichloromethane, or a mixture) and observe the solubility at room temperature. Heat the test tube gently to assess solubility at elevated temperatures. The ideal solvent will show poor solubility at room temperature and high solubility upon heating.

-

Dissolution: In a flask, add the crude 2-(4-Thiazolyl)acetic acid hydrochloride and the chosen recrystallization solvent. Heat the mixture with stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary to achieve complete dissolution.

-

Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

-

Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated charcoal.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

-